Dispiro[3.1.36.14]decan-2-amine
Description
Dispiro[3.1.36.14]decan-2-amine is a structurally complex bicyclic amine characterized by two spiro junctions at positions 3.1.36 and 12. The spiro architecture confers unique conformational restrictions, enhancing binding specificity to biological targets compared to linear or monocyclic analogs.
Properties
Molecular Formula |
C10H17N |
|---|---|
Molecular Weight |
151.25 g/mol |
IUPAC Name |
dispiro[3.1.36.14]decan-8-amine |
InChI |
InChI=1S/C10H17N/c11-8-4-10(5-8)6-9(7-10)2-1-3-9/h8H,1-7,11H2 |
InChI Key |
JLOKDKRZGDWOIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC3(C2)CC(C3)N |
Origin of Product |
United States |
Preparation Methods
Multi-Step Cyclization and Functional Group Transformation
The synthesis typically involves:
- Construction of the carbon skeleton via cyclization reactions.
- Introduction of nitrogen functionality through nucleophilic substitution or reductive amination.
- Purification steps to isolate the desired stereoisomer.
Catalysts, temperature control, and solvent choice are critical to drive the cyclization and amination steps efficiently.
Common Synthetic Route Outline
| Step | Description | Key Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Formation of spirocyclic carbon framework | Cyclization of appropriate precursors under acidic or basic catalysis | Build rigid spiro structure |
| 2 | Introduction of nitrogen nucleophile | Reaction of haloalkane intermediate with ammonia or amine nucleophile in ethanol (anhydrous) | Attach amine group selectively |
| 3 | Salt formation | Treatment with hydrochloric acid | Stabilize amine as hydrochloride salt |
| 4 | Purification | Crystallization or chromatography | Obtain high purity compound (typically ~95%) |
Detailed Preparation Methods
Cyclization to Form Spiro Framework
- Starting from linear or monocyclic precursors bearing halogen or leaving groups, intramolecular nucleophilic substitution or ring-closing reactions are employed.
- Catalysts such as Lewis acids or bases can facilitate ring closure.
- Temperature and solvent polarity are optimized to favor the formation of the desired spirocyclic isomer.
Amination via Nucleophilic Substitution
- The key step involves reacting a halo-substituted spirocyclic intermediate with ammonia in excess to favor primary amine formation.
- Anhydrous ethanol is the preferred solvent to prevent water interference, which can lead to competing hydrolysis and formation of alcohol by-products.
- Excess ammonia suppresses secondary and tertiary amine side products by shifting equilibrium toward primary amine formation.
- The reaction proceeds via an SN2 mechanism where the nitrogen nucleophile displaces the halogen atom.
Alternative Amination Approaches
- Gabriel synthesis or azide reduction methods can be adapted for primary amine introduction, involving initial substitution with phthalimide or azide, followed by hydrolysis or reduction.
- Reductive amination of spirocyclic ketones or aldehydes with ammonia and catalytic hydrogenation is another route, enabling direct installation of the amine group while preserving stereochemistry.
Reaction Conditions and Optimization
| Parameter | Preferred Condition | Notes |
|---|---|---|
| Solvent | Anhydrous ethanol | Prevents water-induced side reactions |
| Ammonia | Large excess | Ensures primary amine selectivity |
| Temperature | Mild to moderate (room temp to 60°C) | Avoids decomposition or racemization |
| Catalyst | Lewis acid/base (if cyclization step) | Facilitates ring closure |
| Purification | Crystallization from suitable solvents | Achieves ~95% purity |
Mechanistic Insights
- The spirocyclic structure imposes steric hindrance, which influences nucleophilic substitution rates.
- Excess ammonia acts as both nucleophile and base, promoting substitution while suppressing over-alkylation.
- The absence of water is critical because water can act as a competing nucleophile, forming alcohols rather than amines.
- The formation of the hydrochloride salt stabilizes the amine and aids in isolation.
Summary Table of Preparation Methods
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Direct alkylation with ammonia | Reaction of halo-spiro intermediate with excess ammonia in anhydrous ethanol | Simplicity, good yield of primary amine | Requires strict anhydrous conditions; potential for side products |
| Gabriel synthesis adaptation | Substitution with phthalimide anion, followed by hydrolysis | High purity primary amines | Multi-step, longer synthesis time |
| Azide substitution and reduction | SN2 substitution with sodium azide, then reduction | Avoids over-alkylation | Handling of azides requires care; reduction step needed |
| Reductive amination | Reaction of spirocyclic ketone/aldehyde with ammonia and catalytic hydrogenation | Direct amine introduction, stereochemistry control | Requires access to ketone/aldehyde precursor |
Research Findings and Practical Considerations
- Commercially available dispiro[3.1.3(6).1(4)]decan-2-amine hydrochloride is typically synthesized via the direct alkylation method with optimized conditions to ensure 95% purity and high yield.
- Studies emphasize the importance of solvent dryness and ammonia excess to minimize side reactions.
- The spirocyclic amine can undergo further functionalization due to its reactive amine group and rigid framework, making it valuable in medicinal chemistry.
- Analytical data such as InChI key (LLUXLMLYYJVVIW-UHFFFAOYSA-N) and molecular formula (C11H19N·HCl) support identification and purity assessments.
This comprehensive analysis underscores that the preparation of dispiro[3.1.3(6).1(4)]decan-2-amine relies heavily on controlled cyclization to form the spiro structure, followed by careful nucleophilic substitution with ammonia under anhydrous conditions to introduce the primary amine functionality. Alternative methods like Gabriel synthesis or azide reduction provide options for specific synthetic needs but are less commonly employed due to complexity. The choice of method depends on desired purity, yield, and available starting materials.
Chemical Reactions Analysis
Types of Reactions
Dispiro[3.1.36.14]decan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like hydrogen or lithium aluminum hydride.
Substitution: The amine group in this compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or hydrocarbons .
Scientific Research Applications
Dispiro[3.1.36.14]decan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Dispiro[3.1.36.14]decan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tricyclo[3.3.1.1³,⁷]decan-2-amine Derivatives
- Example Compounds :
- N-(4-Bromophenyl)tricyclo[3.3.1.1³,⁷]decan-2-amine (Bromantane) : A tricyclic adamantane derivative with a bromophenyl substituent.
- Tricyclo[3.3.1.1³,⁷]decan-2-amine (2-Adamantanamine) : A simpler tricyclic amine lacking spiro junctions.
- Key Differences: Bromantane’s adamantane core enables high lipid solubility, favoring blood-brain barrier penetration, whereas this compound’s spiro system may prioritize peripheral target engagement .
Dispiro Tripiperazine Derivatives
- Example Compound : Dispiro tripiperazines (e.g., adhesamine) exhibit antiviral activity against heparan sulfate proteoglycans (HSPGs) via electrostatic and hydrogen-bonding interactions .
- Structural Insight : The dispiro tripiperazines’ nitro group enhances HSPG binding, a feature absent in this compound, suggesting divergent therapeutic applications .
Spirocyclic Compounds with Heteroatoms
- Example Compounds :
- 6-Oxa-2-azaspiro[4.5]decan-9-amine : Contains oxygen and nitrogen heteroatoms.
- 6-Oxa-2-thiaspiro[4.5]decan-9-amine : Incorporates sulfur, altering electronic properties.
Q & A
Basic: What are the key considerations for optimizing the multi-step synthesis of Dispiro[3.1.36.14]decan-2-amine?
The synthesis of this compound typically involves cyclization and functionalization steps. Key considerations include:
- Reagent selection : Use sterically hindered bases to minimize side reactions during cyclization .
- Temperature control : Maintain precise thermal conditions (e.g., 80–105°C) during hydrogenation to prevent decomposition .
- Purification : Employ gradient HPLC or recrystallization (e.g., ethanol/ether mixtures) to isolate high-purity intermediates .
Yield optimization (30–53%) depends on reaction duration and pressure, as seen in analogous spiroamine syntheses .
Basic: Which analytical techniques are critical for structural characterization of this compound derivatives?
- X-ray crystallography : Resolves spirocyclic configurations and stereochemistry .
- NMR spectroscopy : H and C NMR identify substituent effects on ring strain (e.g., fluorine atoms at C8 alter coupling constants) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formulas (e.g., C₁₂H₁₈ClF₂NO₂ for methyl ester derivatives) .
Basic: How are preliminary biological activities of this compound derivatives screened?
- Enzyme inhibition assays : Test β-secretase inhibition using fluorogenic substrates, with IC₅₀ values compared to reference inhibitors like Spiro[3.6]decan-2-amine .
- Receptor binding studies : Radiolabeled ligand displacement assays (e.g., for serotonin or dopamine receptors) .
- Cytotoxicity profiling : MTT assays on neuronal cell lines to rule out nonspecific toxicity .
Advanced: What mechanistic insights explain the reactivity of this compound in substitution and oxidation reactions?
- Substitution reactions : Fluorine atoms at C8 undergo nucleophilic aromatic substitution (SNAr) with thiols or amines, driven by electron-withdrawing effects of the spiro system .
- Oxidation pathways : The amino group oxidizes to nitro derivatives via radical intermediates, with regioselectivity influenced by steric hindrance from the methyl ester group .
- Reduction dynamics : Catalytic hydrogenation (e.g., Pd/C) selectively reduces ester groups to alcohols without disrupting the spiro core .
Advanced: How do structural modifications impact the bioactivity of this compound analogs?
- Fluorine substitution : 8,8-difluoro derivatives exhibit enhanced metabolic stability and blood-brain barrier penetration compared to non-halogenated analogs .
- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 2.5-fold increase in PBS solubility) and bioavailability .
- Side chain elongation : N-alkylation (e.g., dodecyl chains) increases lipophilicity, correlating with improved antimicrobial activity in adamantane-based analogs .
Advanced: What computational strategies are used to model this compound's interactions with biological targets?
- Molecular docking : Simulate binding to β-secretase active sites using AutoDock Vina, with scoring functions weighted for hydrophobic interactions .
- MD simulations : Analyze stability of ligand-enzyme complexes over 100-ns trajectories to identify critical hydrogen bonds .
- QSAR models : Correlate substituent electronegativity with antimalarial IC₅₀ values, as demonstrated in dispiro tetraoxanes .
Advanced: How can contradictory data on neuroprotective vs. neurotoxic effects of this compound be resolved?
- Dose-response studies : Establish biphasic effects using primary neuron cultures (e.g., neuroprotection at 10 μM vs. toxicity at 100 μM) .
- Pathway analysis : RNA sequencing to differentiate pro-survival (e.g., PI3K/Akt) and pro-apoptotic (e.g., caspase-3) signaling .
- Metabolite profiling : Identify neurotoxic oxidation byproducts via LC-MS/MS .
Advanced: What methods are effective for separating enantiomers of chiral this compound derivatives?
- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients, achieving resolution factors >1.5 .
- Kinetic resolution : Lipase-catalyzed acetylation of racemic mixtures (e.g., Candida antarctica lipase B) .
- Crystallization-induced diastereomer resolution : Co-crystallize with chiral auxiliaries like tartaric acid .
Advanced: How does the stability of this compound vary under physiological vs. storage conditions?
- pH-dependent degradation : Hydrochloride salts remain stable at pH 1–3 (simulated gastric fluid) but hydrolyze in neutral buffers (t₁/₂ = 24 h at pH 7.4) .
- Thermal stability : Decomposition initiates at 150°C (TGA data), requiring storage at –20°C under argon .
- Light sensitivity : UV-Vis studies show 90% degradation after 48 h under ambient light, necessitating amber vial storage .
Advanced: What comparative studies highlight the uniqueness of this compound among spirocyclic amines?
- Adamantane analogs : Lower LogP values (2.1 vs. 3.5 for tricyclo[3.3.1.1³,⁷]decan-2-amine) reduce CNS off-target effects .
- Spiro[3.6]decan-2-amine : Dispiro derivatives show 10-fold higher β-secretase inhibition due to conformational rigidity .
- Antimalarial dispiro tetraoxanes : Structural parallels suggest potential repurposing for antiparasitic screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
